
Pseudoconhydrine, (DL)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pseudoconhydrine can be synthesized through the amination reaction of acetate-derived precursors . The reaction conditions typically include the use of appropriate ketones or aldehydes as starting materials, along with specific catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of pseudoconhydrine involves the extraction of the compound from the plant Conium maculatum . The extraction process includes the isolation of the alkaloids from the plant material, followed by purification using chromatographic techniques . The purified compound is then subjected to further chemical reactions to obtain the desired isomer, pseudoconhydrine .
Chemical Reactions Analysis
Types of Reactions: Pseudoconhydrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Pseudoconhydrine can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions include various derivatives of pseudoconhydrine, such as N-methylated alkaloids and other substituted piperidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of pseudoconhydrine involves its interaction with the autonomic nervous system . It exerts its effects by blocking spinal cord reflexes and depressing the autonomic ganglia . This leads to a reduction in neurotransmitter release and subsequent inhibition of nerve signal transmission . The molecular targets include various neurotransmitter receptors and ion channels involved in nerve signal propagation .
Comparison with Similar Compounds
- Coniine
- Conhydrine
- γ-Coniceine
- N-Methylconiine
Pseudoconhydrine’s unique structure and properties make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
5457-27-2 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3R,6R)-6-propylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-2-3-7-4-5-8(10)6-9-7/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
BQSAUYXITCMAKS-HTQZYQBOSA-N |
Isomeric SMILES |
CCC[C@@H]1CC[C@H](CN1)O |
Canonical SMILES |
CCCC1CCC(CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


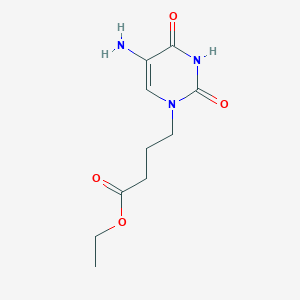
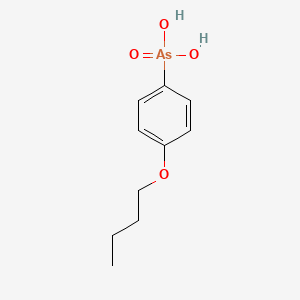
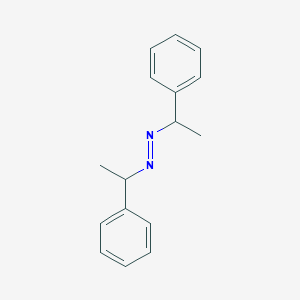
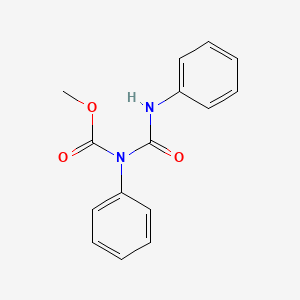

![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![5-[(3-Fluorophenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B14735915.png)
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)
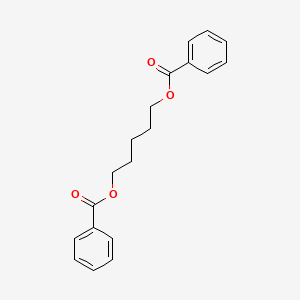

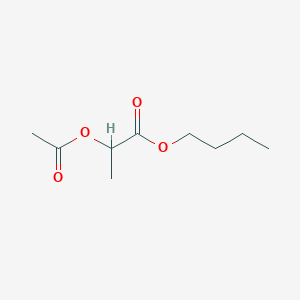
![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)

